

Spectroscopic Data for 2-Chloro-5-nitrobenzotrifluoride: A Technical Guide

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Compound of Interest

Compound Name: 2-Chloro-5-nitrobenzotrifluoride

Cat. No.: B146372

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2-Chloro-5-nitrobenzotrifluoride**, a key intermediate in various synthetic applications. The guide details Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols used for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of **2-Chloro-5-nitrobenzotrifluoride**. The following tables summarize the key parameters for ^1H , ^{13}C , and ^{19}F NMR.

^1H NMR Data

The ^1H NMR spectrum provides information about the hydrogen atoms in the molecule.

Parameter	Value
Spectrometer	Varian A-60D

Specific chemical shift and coupling constant data for the aromatic protons were not available in the searched resources. Typically, for a trisubstituted benzene ring of this nature, complex splitting patterns would be expected in the aromatic region (approximately 7.0-8.5 ppm).

¹³C NMR Data

The ¹³C NMR spectrum reveals the carbon framework of the molecule.

Parameter	Value
Instrument Name	Varian XL-100

A detailed peak list with specific chemical shifts for each carbon atom was not available in the searched resources. Aromatic carbons typically resonate in the range of 120-170 ppm, and the carbon of the trifluoromethyl group will exhibit a characteristic quartet due to coupling with the fluorine atoms.

¹⁹F NMR Data

The ¹⁹F NMR spectrum is crucial for confirming the presence and chemical environment of the trifluoromethyl group.

Specific chemical shift data for the ¹⁹F NMR spectrum was not available in the searched resources. The trifluoromethyl group in this environment is expected to show a singlet in the proton-decoupled ¹⁹F NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in **2-Chloro-5-nitrobenzotrifluoride**. The spectrum is characterized by absorption bands corresponding to the vibrations of specific bonds.

Parameter	Value
Technique	Attenuated Total Reflectance (ATR)
Source of Sample	Aldrich
Catalog Number	C60406

A detailed peak list with corresponding vibrational modes was not available in the searched resources. However, the spectrum is expected to show characteristic peaks for:

- Aromatic C-H stretching
- C-Cl stretching
- Asymmetric and symmetric NO₂ stretching
- C-F stretching of the CF₃ group

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, aiding in its identification.

GC-MS Data

Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique for the analysis of volatile and semi-volatile compounds like **2-Chloro-5-nitrobenzotrifluoride**.

Parameter	Value
Library	Main library
Total Peaks	140
m/z Top Peak	179
m/z 2nd Highest	225
m/z 3rd Highest	144

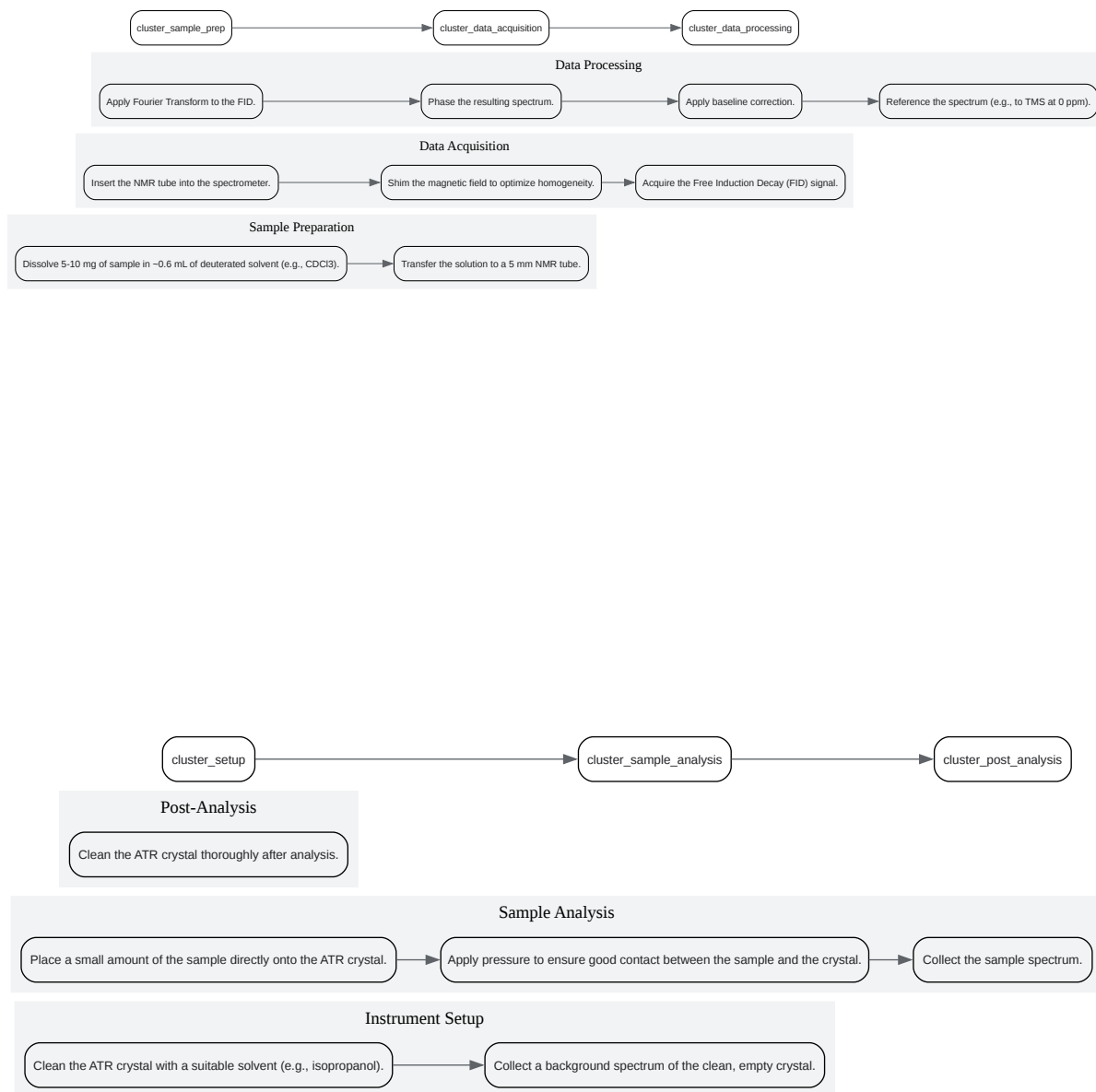
The peak at m/z 225 likely corresponds to the molecular ion [M]⁺ of **2-Chloro-5-nitrobenzotrifluoride**.

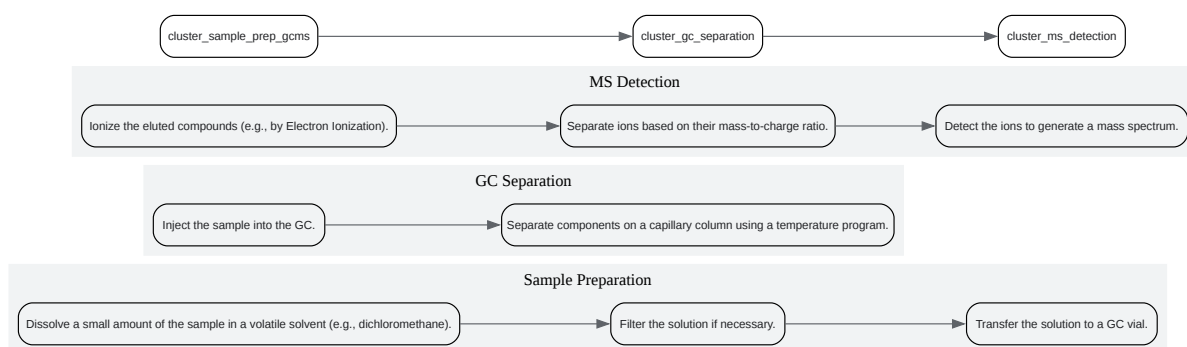
Experimental Protocols

Detailed experimental protocols are essential for the reproduction and verification of spectroscopic data.

NMR Spectroscopy (General Protocol)

A general procedure for obtaining NMR spectra of aromatic compounds is as follows:





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